Ipriflavone (CAS 35212-22-7) is a synthetic isoflavone, a class of compounds known for their potential biological activities, including the modulation of bone metabolism. Unlike naturally occurring dietary isoflavones such as genistein or its direct synthetic precursor 7-hydroxyisoflavone, Ipriflavone features a 7-isopropoxy group instead of a 7-hydroxy group. This structural modification is critical from a procurement standpoint, as it is designed to block a key site of rapid Phase II metabolism, thereby altering the compound's pharmacokinetic profile and physicochemical properties compared to its hydroxylated counterparts.
Substituting Ipriflavone with its precursor, 7-hydroxyisoflavone, or other natural isoflavones like daidzein is inadvisable for controlled research due to fundamental differences in their metabolic fate and handling properties. The free phenolic hydroxyl group in 7-hydroxyisoflavone is a primary target for rapid glucuronidation and sulfation in vivo, leading to poor oral bioavailability and short half-life, which complicates dosing and interpretation of results. The isopropoxy group in Ipriflavone blocks this metabolic pathway, resulting in a distinct pharmacokinetic profile. This modification also increases lipophilicity, altering solubility in common laboratory solvents and affecting its behavior in formulation, cell-based assays, and as a synthetic intermediate, making direct substitution a critical source of experimental variability.
Alkoxylation at the 7-position, as seen in Ipriflavone, is a key strategy to enhance metabolic stability and bioavailability over hydroxylated precursors. In a comparative study using a human intestinal Caco-2 cell model, the closely related 7-methoxyflavone (7-MF) demonstrated significantly higher transport capacity than its direct analog, 7-hydroxyflavone (7-HF). Furthermore, 7-MF was shown to be highly resistant to metabolism by human liver and intestinal microsomes, whereas 7-HF was rapidly metabolized. This class-level evidence strongly suggests that Ipriflavone's isopropoxy group provides a substantial advantage in metabolic stability over 7-hydroxyisoflavone.
| Evidence Dimension | Metabolic Stability (Remaining compound after 1 hr incubation with human liver microsomes) |
| Target Compound Data | >90% (for 7-methoxyflavone) |
| Comparator Or Baseline | <10% (for 7-hydroxyflavone) |
| Quantified Difference | >9-fold greater stability |
| Conditions | Incubation with human liver microsomes, NADPH, 37°C for 1 hour. |
This improved metabolic stability leads to more predictable and sustained compound exposure in both in vitro and in vivo models, reducing the risk of failed experiments due to rapid, uncharacterized compound degradation.
A critical concern when modifying a compound for metabolic stability is the potential loss of biological activity. However, data on closely related flavones show that alkoxylation at the 7-position effectively preserves potency. In a direct comparison of aromatase inhibitory activity, 7-methoxyflavone was found to be nearly equipotent to 7-hydroxyflavone. This demonstrates that blocking the metabolically labile hydroxyl group does not significantly compromise the compound's ability to interact with its biological target.
| Evidence Dimension | Aromatase Inhibition (IC50) |
| Target Compound Data | ~3 µM (for 7-methoxyflavone) |
| Comparator Or Baseline | ~2 µM (for 7-hydroxyflavone) |
| Quantified Difference | Potency is maintained within the same micromolar range (approx. 1.5x difference) |
| Conditions | In vitro aromatase inhibition assay using recombinant CYP19 supersomes. |
This evidence justifies procuring the metabolically stable analog, as it offers superior pharmacokinetic properties without sacrificing the high biological potency of the parent scaffold.
Ipriflavone is prepared via a high-yielding etherification of 7-hydroxyisoflavone. One documented process reports a stoichiometric yield of 96.6% with a final product purity of ≥99.9% by HPLC. This high conversion and purity make Ipriflavone an excellent procurement choice not just as a final bioactive compound, but as a stable, protected intermediate. The isopropoxy group effectively masks the reactive 7-OH phenol, enabling selective chemical modifications at other positions on the isoflavone core where the unprotected precursor would fail.
| Evidence Dimension | Stoichiometric Yield from Precursor |
| Target Compound Data | 96.6% |
| Comparator Or Baseline | 7-Hydroxyisoflavone (starting material) |
| Quantified Difference | N/A (demonstrates efficient conversion) |
| Conditions | Reaction of 7-hydroxyisoflavone with isopropyl bromide in DMF with potassium carbonate. |
For medicinal chemistry campaigns, procuring Ipriflavone saves the time and resources required for a protection step, providing a high-purity, stable building block for creating novel derivatives.
Consistent solubility is paramount for generating reliable data in biological screening. Ipriflavone has a well-characterized solubility profile, with a reported maximum concentration of 33.11 mg/mL (118.11 mM) in DMSO. This high solubility in a standard laboratory solvent contrasts with the challenges often faced with hydroxylated flavonoids, which can have lower organic solvent solubility and a higher tendency to precipitate in aqueous assay buffers. Procuring Ipriflavone ensures the ability to prepare high-concentration, stable stock solutions essential for HTS and dose-response studies.
| Evidence Dimension | Maximum Solubility in DMSO |
| Target Compound Data | 33.11 mg/mL (118.11 mM) |
| Comparator Or Baseline | N/A (Establishes a reliable baseline for assay development) |
| Quantified Difference | N/A |
| Conditions | Solubility measured in Dimethyl sulfoxide (DMSO). |
This defined solubility minimizes the risk of compound precipitation, a major cause of artifacts and poor reproducibility in automated and manual screening workflows.
For animal studies investigating the systemic effects of isoflavones, Ipriflavone is the appropriate choice over 7-hydroxyisoflavone. Its enhanced metabolic stability and intestinal absorption profile are critical for achieving reliable and dose-proportional plasma concentrations, reducing the variability that plagues studies using rapidly metabolized phenolic compounds.
As a synthetic building block, Ipriflavone provides a distinct advantage. Its isopropoxy group serves as a robust protecting group for the 7-position hydroxyl, facilitating selective chemical elaboration of the isoflavone core without requiring additional protection/deprotection steps, thereby streamlining synthetic routes.
The defined high solubility of Ipriflavone in DMSO makes it highly suitable for large-scale screening applications. Researchers can confidently prepare concentrated stock solutions, minimizing the risk of compound precipitation in multi-well plates and ensuring accurate, reproducible results in automated dose-response assays.
Given the evidence that 7-alkoxylation preserves potent aromatase inhibitory activity while significantly improving metabolic stability, Ipriflavone is a key tool compound for developing and testing next-generation aromatase inhibitors with improved pharmacokinetic properties for cancer research.